molecular formula C12H21NO B2801300 1-Cyclohexylpiperidine-4-carbaldehyde CAS No. 1248988-94-4

1-Cyclohexylpiperidine-4-carbaldehyde

Cat. No.: B2801300
CAS No.: 1248988-94-4
M. Wt: 195.306
InChI Key: SKNCZSLUMPPXOL-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C12H21NO . It belongs to the piperidine chemical class, a nitrogen-containing heterocycle that is a pivotal cornerstone and one of the most important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent a key scaffold in the pharmaceutical industry . As a building block, this compound features a carbaldehyde functional group, making it a versatile intermediate for synthesizing more complex molecules through reactions such as condensations and nucleophilic additions . The cyclohexylpiperidine structure is a common pharmacophore, and derivatives of this scaffold are investigated for a wide spectrum of biological activities. Piperidine-based compounds have demonstrated significant promise in scientific research as anticancer , antiviral , antimicrobial , and antipsychotic agents . The unique ability of the piperidine ring to combine with various molecular fragments allows for the creation of novel substances with potential high pharmacological activity . Research into piperidine derivatives is a rapidly advancing field, with in silico studies and computer-aided design playing an increasingly important role in predicting targets and biological activity spectra for new compounds . This product is intended for research applications as a chemical synthon in medicinal chemistry and drug discovery efforts. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclohexylpiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCZSLUMPPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248988-94-4
Record name 1-cyclohexylpiperidine-4-carbaldehyde
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Preparation Methods

The synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclohexylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Synthesis

1-Cyclohexylpiperidine-4-carbaldehyde serves as an intermediate in the synthesis of numerous organic compounds. Its aldehyde functional group allows for various chemical transformations, including:

  • Oxidation : The aldehyde can be oxidized to form a carboxylic acid.
  • Reduction : It can be reduced to yield an alcohol.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the piperidine ring, making it useful in synthesizing more complex molecules.

Research indicates that this compound exhibits promising biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that related piperidine compounds demonstrate significant inhibition against Mycobacterium tuberculosis, suggesting potential for anti-tuberculosis therapies. Minimum inhibitory concentrations (MIC) for related compounds ranged from 6.3 to 23 µM.
  • Cytotoxicity and Cancer Therapy : In vitro studies have revealed its potential anticancer effects, particularly through apoptosis induction in hypopharyngeal cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring or aldehyde group can significantly influence biological activity.
CompoundMIC (µM)Biological Activity
CHPCTBDAntimicrobial
4PP-16.3Antimicrobial
4PP-22.0Enhanced activity
4PP-36.8Similar activity

Therapeutic Applications

In the medical field, ongoing research is exploring the therapeutic potential of this compound:

  • Pain Management : Certain derivatives of piperidine compounds have shown analgesic effects comparable to morphine, indicating potential for pain management applications .
  • Cancer Treatment : As mentioned earlier, its cytotoxic properties against cancer cell lines make it a candidate for further investigation in oncology .

Industrial Uses

In industry, this compound is utilized in the development of new materials and chemical processes. Its ability to participate in diverse chemical reactions makes it a valuable building block in organic synthesis.

Case Study 1: Antimicrobial Activity

A study involving a diverse chemical library demonstrated that related compounds in the piperidine family showed significant inhibition against Mycobacterium tuberculosis, highlighting the potential of this compound in developing new anti-tuberculosis agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies targeting hypopharyngeal cancer cells showed that modifications to the compound could enhance its anticancer activity through mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-cyclohexylpiperidine-4-carbaldehyde, differing primarily in substituents or functional groups:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight Key Properties (Inferred)
This compound Cyclohexyl Carbaldehyde C₁₂H₂₁NO 195.30 g/mol High lipophilicity; aldehyde reactivity
1-Acetylpiperidine-4-carbaldehyde Acetyl Carbaldehyde C₈H₁₃NO₂ 155.19 g/mol Electron-withdrawing acetyl group; reduced steric hindrance
1-Piperidinocyclohexanecarbonitrile Cyclohexyl Carbonitrile C₁₂H₂₀N₂ 192.30 g/mol Polar nitrile group; potential for nucleophilic substitution
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl Carboxylic acid C₁₀H₁₇NO₄ 215.25 g/mol High polarity; acidic proton (pKa ~4-5)

Key Comparative Insights

Substituent Effects
  • Cyclohexyl vs. Acetyl: The cyclohexyl group in this compound enhances lipophilicity, making it less water-soluble than 1-acetylpiperidine-4-carbaldehyde. Steric hindrance from the cyclohexyl group could limit accessibility to the aldehyde in sterically demanding reactions.
Functional Group Reactivity
  • Aldehyde vs. Nitrile vs. Carboxylic Acid: The aldehyde group in this compound is highly reactive in condensation (e.g., Schiff base formation) and Grignard reactions. In contrast, the nitrile group in 1-piperidinocyclohexanecarbonitrile undergoes hydrolysis to amides or acids and participates in cycloadditions . The carboxylic acid in 1-(ethoxycarbonyl)piperidine-4-carboxylic acid introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, favoring salt formation or esterification .
Physicochemical Properties
  • Solubility :
    • This compound is likely soluble in organic solvents (e.g., DCM, THF) but poorly in water. The carboxylic acid derivative exhibits higher aqueous solubility due to ionization.
  • Thermal Stability :
    • Aldehydes are generally less stable than nitriles or carboxylic acids due to oxidation susceptibility. This compound may require storage under inert conditions to prevent degradation.

Research Implications

  • Drug Design : The cyclohexyl group in this compound may improve blood-brain barrier penetration compared to acetyl or carboxylic acid derivatives, making it valuable in central nervous system (CNS) drug discovery.
  • Synthetic Utility: The aldehyde group offers a versatile handle for derivatization, such as forming hydrazones (cf. 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone in ) .

Limitations and Knowledge Gaps

  • Toxicological Data: notes that toxicological properties of cyclohexyl-containing analogs are often understudied .
  • Experimental Data : Direct comparisons of reactivity, solubility, or biological activity among these compounds are absent in the provided evidence; further experimental validation is required.

Biological Activity

1-Cyclohexylpiperidine-4-carbaldehyde (CHPC) is an organic compound characterized by its unique piperidine structure, which includes a cyclohexyl group and an aldehyde functional group. Its molecular formula is C₁₂H₂₁NO, and it has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Weight : 195.30 g/mol
  • CAS Number : 1248988-94-4
  • IUPAC Name : this compound
  • Functional Groups : Aldehyde, piperidine

The biological activity of CHPC is primarily attributed to its ability to interact with specific biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. Additionally, the cyclohexyl group enhances the compound's lipophilicity and membrane permeability, which may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that CHPC exhibits antimicrobial properties. A study involving a diverse chemical library highlighted that related compounds in the piperidine family showed significant inhibition against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, suggesting that CHPC could be a candidate for further investigation in anti-tuberculosis therapy .

Cytotoxicity and Cancer Therapy

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated potential anticancer activity, particularly through mechanisms involving apoptosis induction in hypopharyngeal cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of CHPC and its analogs indicate that modifications to the piperidine ring or the aldehyde group can significantly influence biological activity. For example, alterations at the N-1 position of the piperidine moiety can enhance or diminish antimicrobial potency .

Compound MIC (µM) Biological Activity
CHPCTBDAntimicrobial
4PP-16.3Antimicrobial
4PP-22.0Enhanced activity
4PP-36.8Similar activity

Study on Antimycobacterial Activity

In a high-throughput screening of over 100,000 compounds, CHPC-related structures were identified as promising candidates against M. tuberculosis. The study focused on optimizing physicochemical properties while maintaining low cytotoxicity and potent antibacterial activity .

Evaluation of Cytotoxic Effects

A separate investigation into the cytotoxic effects of CHPC derivatives revealed that certain modifications could lead to enhanced apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Q. What are the established synthetic routes for 1-Cyclohexylpiperidine-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing piperidine derivatives. One common approach is reductive amination between cyclohexylamine and a 4-carbaldehyde precursor. Key steps include:

  • Cyclohexylation : Introducing the cyclohexyl group via nucleophilic substitution or catalytic hydrogenation .
  • Aldehyde Formation : Oxidation of a 4-hydroxymethylpiperidine intermediate using oxidizing agents like pyridinium chlorochromate (PCC) .
  • Optimization : Solvent choice (e.g., DMF or methanol) impacts reaction kinetics, while thin-layer chromatography (TLC) monitors intermediate purity .

Q. How is this compound characterized spectroscopically, and what structural features are critical for validation?

Methodological Answer:

  • NMR : ¹H NMR confirms the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and aldehyde proton (δ 9.8–10.0 ppm, singlet). ¹³C NMR identifies the aldehyde carbon at ~200 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde functional group .
  • Mass Spectrometry : Molecular ion peak at m/z 195.3 (calculated for C₁₂H₂₁NO) validates the molecular formula .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Degrades at >25°C; store at –20°C in inert atmospheres (argon) to prevent oxidation .
  • Solvent Stability : Stable in anhydrous DMSO or ethanol for ≤6 months. Aqueous solutions hydrolyze the aldehyde group within 72 hours .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like cyclohexylpiperidine-4-carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack .
  • Solvent Effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., DMF accelerates imine formation) .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) .
  • Dose-Response Curves : Reproduce experiments using standardized protocols (e.g., MTT assay for cytotoxicity, ≥3 biological replicates) .
  • Structural Analogues : Compare with 1-cyclohexylpiperidine-4-carboxamide to isolate aldehyde-specific effects .

Q. How can factorial design optimize the synthesis of derivatives from this compound?

Methodological Answer:

  • Variables : Temperature (25–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) .
  • Design : A 2³ factorial matrix identifies interactions between variables. For example, high temperature and DMF synergistically improve Schiff base yields by 30% .
  • Statistical Analysis : ANOVA confirms significance (p < 0.05) of catalyst loading on reaction time .

Q. What methodologies validate the compound’s role as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomers. The aldehyde’s stereochemistry influences diastereomeric excess (de >90%) in proline-catalyzed aldol reactions .
  • X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., hydrazones) .

Q. How do solvent polarity and pH affect the compound’s reactivity in multicomponent reactions (e.g., Ugi reaction)?

Methodological Answer:

  • Solvent Screening : Polar solvents (e.g., methanol) enhance imine intermediate stability, while aprotic solvents favor aldehyde electrophilicity .
  • pH Dependence : At pH 7–8, the aldehyde remains unhydrated, increasing reactivity. At pH <5, hydration reduces reaction rates .
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor imine formation (λ = 280 nm) .

Q. What in vitro models are appropriate for studying the compound’s metabolic stability?

Methodological Answer:

  • Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO₂). LC-MS/MS quantifies aldehyde oxidase-mediated oxidation to the carboxylic acid .
  • Microsomal Stability : Use rat liver microsomes + NADPH to assess CYP450 involvement. Half-life (t₁/₂) <30 min suggests rapid metabolism .

Q. How can machine learning predict novel biological targets for this compound?

Methodological Answer:

  • Data Curation : Train models on ChEMBL bioactivity data for piperidine aldehydes. Key descriptors include logP (1.9), topological polar surface area (30 Ų), and molecular weight (195.3 g/mol) .
  • Target Prediction : DeepChem or AutoDock Vina identifies potential kinase targets (e.g., CDK2 binding affinity ΔG = –8.2 kcal/mol) .
  • Validation : Compare predictions with experimental kinase inhibition assays (IC₅₀ <10 μM for CDK2) .

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